Fmoc-beta-hoala(styryl)-oh
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Overview
Description
(S,E)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-phenylhex-5-enoic acid is a complex organic compound known for its unique structural properties. It is often used in various scientific research applications due to its stability and reactivity. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (FMOC) group, which is commonly used in peptide synthesis as a protecting group for amines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-phenylhex-5-enoic acid typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong bases like potassium hydroxide (KOH) and solvents such as tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers can streamline the process, allowing for the efficient production of the compound with high purity. The reaction conditions are carefully controlled to ensure consistency and yield.
Chemical Reactions Analysis
Types of Reactions
(S,E)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-phenylhex-5-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or to convert functional groups into more reactive forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield fluorenones, while reduction reactions can produce amines or alcohols .
Scientific Research Applications
(S,E)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-phenylhex-5-enoic acid has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in studies involving protein interactions and enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which (S,E)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-phenylhex-5-enoic acid exerts its effects involves its interaction with specific molecular targets. The FMOC group acts as a protecting group, allowing for selective reactions at other sites on the molecule. This selective reactivity is crucial in peptide synthesis, where the compound helps in the stepwise construction of peptide chains by protecting the amine groups from unwanted reactions .
Comparison with Similar Compounds
Similar Compounds
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid: Similar in structure but with a decanoic acid moiety instead of a hexenoic acid.
(9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)boronic acid: Contains a boronic acid group, making it useful in different types of chemical reactions.
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycylglycine: Used in peptide synthesis, similar to the compound .
Uniqueness
What sets (S,E)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-phenylhex-5-enoic acid apart is its specific combination of functional groups, which provides unique reactivity and stability. This makes it particularly useful in applications requiring precise control over chemical reactions and product formation.
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-phenylhex-5-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO4/c29-26(30)17-20(12-8-11-19-9-2-1-3-10-19)28-27(31)32-18-25-23-15-6-4-13-21(23)22-14-5-7-16-24(22)25/h1-11,13-16,20,25H,12,17-18H2,(H,28,31)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWHGLZHUJARIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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